C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Overview
Description
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and methoxy group on a pyridine ring, which is further attached to a methylamine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.
Functionalization: The pyridine ring is functionalized by introducing a methylamine group. This can be achieved through nucleophilic substitution reactions where the chloro group is replaced by a methylamine group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methylpyridine.
Substitution: Formation of 6-azido-5-methoxypyridine or 6-thio-5-methoxypyridine.
Scientific Research Applications
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamine group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methoxypyridin-2-yl)-methanol
- 6-Chloro-5-methoxypyridin-2-yl)-methylamine
- 6-Chloro-5-methoxypyridin-2-yl)-methylamine acetate
Uniqueness
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its free base or other salts.
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-3-2-5(4-9)10-7(6)8;/h2-3H,4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSNCHLJYVTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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